molecular formula C4H5BrN2S B6594140 4-Bromo-N-methyl-1,3-thiazol-2-amine CAS No. 932738-66-4

4-Bromo-N-methyl-1,3-thiazol-2-amine

Cat. No.: B6594140
CAS No.: 932738-66-4
M. Wt: 193.07 g/mol
InChI Key: DQLZGXQKWCHXJU-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-1,3-thiazol-2-amine (CAS 932738-66-4) is a high-value chemical intermediate with significant potential in medicinal chemistry and drug discovery research. This compound features the versatile 2-aminothiazole scaffold, which is recognized as a privileged structure in the design of bioactive molecules . The bromine substituent at the 4-position of the thiazole ring provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Its primary research application lies in the synthesis of novel therapeutic agents, particularly in oncology. The 2-aminothiazole core is a key pharmacophore in the development of tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase and apoptosis, demonstrating potent antiproliferative activity against various human cancer cell lines such as gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) . Beyond anticancer applications, this brominated thiazole derivative serves as a precursor for synthesizing compounds with antimicrobial properties . Structural analogs have shown promising activity against a panel of fungal and bacterial strains, making it a valuable template for developing new anti-infective agents . The compound is offered in high purity (95%) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-6-4-7-3(5)2-8-4/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZGXQKWCHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304319
Record name 4-Bromo-N-methyl-2-thiazolamine
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Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932738-66-4
Record name 4-Bromo-N-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932738-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methyl-2-thiazolamine
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URL https://comptox.epa.gov/dashboard/DTXSID701304319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 4 Bromo N Methyl 1,3 Thiazol 2 Amine

Reactivity Profiles of the 1,3-Thiazole Ring System

Electrophilic aromatic substitution (EAS) on the thiazole (B1198619) ring is generally less facile than on benzene (B151609) and is highly dependent on the reaction conditions and the nature of the substituents. ias.ac.inmasterorganicchemistry.com For 4-Bromo-N-methyl-1,3-thiazol-2-amine, the directing effects of the substituents must be considered. The N-methylamino group at C-2 is a powerful activating group and directs electrophiles to the C-5 position. The bromine atom at C-4 is a deactivating group but also directs incoming electrophiles to the ortho and para positions. In this case, the only available position is C-5.

Therefore, electrophilic attack is strongly favored at the C-5 position, which is activated by the potent electron-donating N-methylamino group and is the only available position directed by the bromine substituent. Reactions such as nitration, sulfonation, and Friedel-Crafts reactions, if successful, would be expected to yield the C-5 substituted product. The mechanism proceeds via attack of the electrophile by the aromatic pi-system, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The thiazole ring can undergo nucleophilic substitution, particularly at positions that are electron-deficient. The C-2 position of the thiazole ring is inherently susceptible to nucleophilic attack due to its position between the two heteroatoms. ias.ac.in In the case of this compound, the presence of the bromine atom at C-4 provides a potential leaving group for nucleophilic aromatic substitution (SNAr).

The reactivity towards nucleophiles is a competition between substitution at C-2 (potentially involving displacement of the amino group under harsh conditions or, more likely, ring-opening pathways) and substitution at C-4 (displacement of the bromide). Generally, displacement of a halide at C-4 is a more common pathway than displacement of an amino group at C-2, especially when the ring is activated by electron-withdrawing groups. libretexts.org

Transformations Involving the Bromine Substituent at C-4

The bromine atom at the C-4 position is a key functional handle for a variety of synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The C-4 bromo substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming C-C bonds. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly versatile for creating new aryl-aryl or aryl-vinyl bonds at the C-4 position. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Heck Reaction: The Heck reaction couples the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically with trans selectivity. organic-chemistry.org This is a powerful method for the alkenylation of the thiazole C-4 position.

Sonogashira Coupling: This reaction couples the bromo-thiazole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org It is an efficient method for introducing alkynyl groups onto the thiazole ring at the C-4 position, leading to the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles
ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF, H₂O
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, Pd(PPh₃)₄ + CuIEt₃N, Piperidine, DiisopropylamineTHF, DMF, Toluene

The bromine atom at C-4 can be displaced by a variety of nucleophiles via the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is typically facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgwikipedia.org While the thiazole ring itself can activate the position, the electron-donating N-methylamino group at C-2 may somewhat disfavor this reaction compared to a thiazole with electron-withdrawing groups. Nevertheless, with strong nucleophiles or under forcing conditions, substitution is feasible. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the loss of the bromide leaving group to restore aromaticity. libretexts.org

Table 2: Potential Nucleophiles for SNAr at the C-4 Position
Nucleophile TypeExamplesProduct Type
O-NucleophilesCH₃O⁻, PhO⁻, OH⁻4-Alkoxy/Aryloxy/Hydroxy-thiazoles
N-NucleophilesR₂NH, N₃⁻4-Amino/Azido-thiazoles
S-NucleophilesRS⁻, HS⁻4-Thioether/Thiol-thiazoles
C-NucleophilesCN⁻, Malonate Esters4-Cyano/Alkyl-thiazoles

Metal-halogen exchange is a powerful transformation that converts the C-Br bond into a C-Metal bond, effectively reversing the polarity of the C-4 carbon from electrophilic to nucleophilic. wikipedia.org The most common version is the lithium-halogen exchange, which typically uses an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This reaction would convert this compound into the corresponding 4-lithio-N-methyl-1,3-thiazol-2-amine. This lithiated intermediate is a highly valuable synthon that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install various functional groups at the C-4 position. Other metals can also be used for this transformation. wikipedia.org

Table 3: Reagents for Metal-Halogen Exchange
ReagentResulting Organometallic Species
n-Butyllithium (n-BuLi)Organolithium
sec-Butyllithium (s-BuLi)Organolithium
tert-Butyllithium (t-BuLi)Organolithium
Isopropylmagnesium chloride (i-PrMgCl)Grignard Reagent

Reactivity of the N-Methylamino Group at C-2

The exocyclic N-methylamino group at the C-2 position of the thiazole ring is a primary site of reactivity. Its nucleophilic character allows it to participate in a range of reactions, including substitutions and condensations. The reactivity of this group is influenced by the electronic nature of the thiazole ring, which contains both a sulfur and a nitrogen atom. chemicalbook.com

Acylation and Alkylation Reactions of the Amine Functionality

The secondary amine of the N-methylamino group is nucleophilic and readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acyl-N-methyl-2-aminothiazole derivatives. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For instance, acylation of 2-aminothiazoles can be achieved using various acyl halides. mdpi.com Studies on similar 2-aminothiazole (B372263) scaffolds show that direct acylation can sometimes lead to complex product mixtures, but the use of protecting groups on the amine, followed by acylation and deprotection, can yield the desired N-acylated products cleanly. nih.gov The introduction of an acyl group, such as a benzoyl group, at this position has been explored to modify the biological activity of related molecules. nih.gov

Alkylation: The amine functionality can also be alkylated. Direct methylation of a related N-benzoyl-2-aminothiazole has been achieved using sodium hydride and iodomethane, indicating that the nitrogen can be further substituted. nih.gov The reactivity pattern for 2-aminothiazoles shows that when the molecule reacts in its neutral form, the ring nitrogen is often the more reactive center. chemicalbook.com However, the presence of the existing methyl group on the exocyclic nitrogen in this compound directs further substitution to this nitrogen, leading to the formation of a tertiary amine.

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl Chloride (CH₃COCl)N-(4-bromo-1,3-thiazol-2-yl)-N-methylacetamide
AcylationBenzoyl Chloride (C₆H₅COCl)N-(4-bromo-1,3-thiazol-2-yl)-N-methylbenzamide
AlkylationIodomethane (CH₃I)4-bromo-N,N-dimethyl-1,3-thiazol-2-amine

Condensation Reactions with Carbonyl Compounds

The N-methylamino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. fao.orgrsc.org This general class of reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. libretexts.orgyoutube.com The initial addition product, a hemiaminal, is typically unstable and eliminates a molecule of water to form a more stable product. nih.gov The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. niscpr.res.in Given the secondary nature of the amine in this compound, the final product of condensation with an aldehyde or ketone is an enamine, if the carbonyl compound has an alpha-hydrogen.

Formation of Schiff Bases and Imines

A key outcome of condensation reactions between primary amines and carbonyl compounds is the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govnih.govresearchgate.net While this compound is a secondary amine and thus cannot form a neutral Schiff base directly, the related primary 2-aminothiazoles readily react with aromatic aldehydes to yield the corresponding Schiff bases (2-arylideneamino-thiazoles). chemicalbook.commdpi.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol. mdpi.comnih.gov The formation of the imine group is confirmed by the appearance of a characteristic N=CH stretching band in the IR spectrum. nih.gov

For the N-methylated target compound, reaction with an aldehyde or ketone would lead to the formation of a cationic iminium salt, which is an intermediate in reactions like the Mannich reaction or can be isolated under specific conditions.

Carbonyl ReactantProduct TypeGeneral Structure
BenzaldehydeIminium Salt[C₆H₅-CH=N(CH₃)-R]⁺
AcetoneIminium Salt[(CH₃)₂C=N(CH₃)-R]⁺
FormaldehydeIminium Salt[CH₂=N(CH₃)-R]⁺
R = 4-Bromo-1,3-thiazol-2-yl

Ring-Opening and Rearrangement Reactions of this compound

The thiazole ring, while aromatic, can undergo cleavage or atomic rearrangement under specific, often vigorous, conditions.

Ring-Opening: The thiazole ring is generally stable but can be opened under certain reductive conditions. wikipedia.org A common method for thiazole ring cleavage is desulfurization using reducing agents like Raney nickel. pharmaguideline.comslideshare.net This reaction results in the reductive cleavage of the carbon-sulfur bonds, leading to the complete degradation of the heterocyclic ring and the formation of an acyclic amine. youtube.com For this compound, this would likely produce aliphatic amines, though the specific products would depend on the precise reaction conditions.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, potentially leading to a structural isomer. masterorganicchemistry.com While specific rearrangement studies on this compound are not widely documented, related thiazole systems exhibit such transformations. For example, halogen rearrangement has been observed in the synthesis of 2-Boc-amino-4-bromothiazole, where a bromine atom migrates to the C-4 position. researchgate.net Other complex rearrangements like the Beckmann masterorganicchemistry.com and Wolff libretexts.org rearrangements are fundamental in organic chemistry and can be applied to heterocyclic systems to induce ring expansion or contraction. These types of transformations highlight the potential for skeletal reorganization of the thiazole core under appropriate synthetic stimuli.

Oxidation and Reduction Chemistry of the Thiazole Heterocycle

The thiazole ring contains two heteroatoms, nitrogen and sulfur, which can act as sites for oxidation. The ring itself can also be reduced, although it displays significant resistance.

Oxidation: The thiazole ring is generally resistant to oxidation by agents like nitric acid. slideshare.net However, the heteroatoms can be oxidized.

N-Oxidation: The ring nitrogen can be oxidized to form a thiazole N-oxide. wikipedia.org This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or, more efficiently, with reagents like hypofluorous acid in acetonitrile (HOF·CH₃CN). wikipedia.orgrsc.org The formation of the N-oxide introduces a significant dipole and can be used to modulate the electronic properties and biological activity of the molecule. rsc.org

S-Oxidation: Oxidation can also occur at the sulfur atom, though this can lead to non-aromatic sulfoxide (B87167) or sulfone products. wikipedia.org The reaction of thiazoles with singlet oxygen, for instance, can proceed via cycloaddition, leading to ring-opened triamide products rather than simple S-oxides. acs.org

Reduction: The thiazole ring is notably stable and resistant to many reducing agents, including catalytic hydrogenation over platinum. pharmaguideline.com However, as mentioned previously, strong desulfurizing agents like Raney nickel can reduce and open the ring. pharmaguideline.comslideshare.netyoutube.com This stability towards reduction allows for selective modification of other parts of a molecule containing a thiazole ring without affecting the heterocycle itself under many standard reducing conditions.

TransformationReagent(s)Position(s) AffectedProduct Type
N-OxidationmCPBA or HOF·CH₃CNN-3Thiazole N-oxide
S-OxidationPeroxy acidsS-1Thiazole sulfoxide (non-aromatic)
Ring Reduction/CleavageRaney NickelC-S bondsAcyclic amine (desulfurized)

Advanced Spectroscopic Characterization and Computational Investigations of 4 Bromo N Methyl 1,3 Thiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Bromo-N-methyl-1,3-thiazol-2-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of similar thiazole (B1198619) derivatives, the predicted chemical shifts are presented in Table 1.

The thiazole ring proton at the C5 position is anticipated to appear as a singlet in the aromatic region of the spectrum. The N-methyl protons would also produce a singlet, but at a higher field, characteristic of a methyl group attached to a nitrogen atom. The proton of the secondary amine (NH) is expected to show a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H5 (thiazole ring)~6.5 - 7.0Singlet
NH~5.0 - 6.0 (broad)Singlet
N-CH₃~2.8 - 3.2Singlet

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally related compounds and have not been experimentally verified for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts are detailed in Table 2.

The carbon atoms of the thiazole ring are expected to resonate in the downfield region, with the C2 carbon, bonded to two nitrogen atoms, appearing at the lowest field. The C4 carbon, bearing the bromine atom, will also be significantly deshielded. The N-methyl carbon will have a characteristic chemical shift in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (thiazole ring)~165 - 170
C4 (thiazole ring)~115 - 120
C5 (thiazole ring)~105 - 110
N-CH₃~30 - 35

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally related compounds and have not been experimentally verified for this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons to couple with each other in the isolated spin systems of the thiazole ring proton and the N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would confirm the assignments of the thiazole C5-H5 and the N-CH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the long-range connectivity. Key expected correlations would include:

A correlation between the N-methyl protons and the C2 carbon of the thiazole ring.

Correlations between the thiazole H5 proton and the C4 and C2 carbons.

A correlation between the NH proton and the C2 carbon.

These 2D NMR experiments, when analyzed together, would provide a definitive structural confirmation of this compound.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The predicted vibrational frequencies are listed in Table 3. Key expected absorptions include the N-H stretching vibration, C-H stretching of the methyl group and the thiazole ring, C=N and C=C stretching vibrations of the thiazole ring, and the C-N stretching vibration. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. A study on 2-amino-4-methylthiazole (B167648) provides a useful comparison for the expected vibrational modes of the thiazole ring system. mdpi.com

Table 3: Predicted FT-IR Frequencies for this compound

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
N-H Stretch~3400 - 3300
C-H Stretch (Aromatic/Methyl)~3100 - 2850
C=N Stretch (Thiazole ring)~1640 - 1600
C=C Stretch (Thiazole ring)~1550 - 1450
C-N Stretch~1350 - 1250
C-Br Stretch~600 - 500

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally related compounds and have not been experimentally verified for this compound.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes of this compound. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the thiazole ring. The C-S stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Computational studies on similar heterocyclic systems have been shown to be a powerful tool in assigning Raman active modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, this involves identifying the molecular ion and analyzing its subsequent fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₄H₆BrN₂S. The presence of bromine is particularly distinctive due to its isotopic pattern, with nearly equal abundances of ⁷⁹Br and ⁸¹Br, resulting in a characteristic M+ and M+2 peak pattern in the mass spectrum.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₄H₆⁷⁹BrN₂S ⁷⁹Br 194.9516

This interactive table details the calculated exact mass for the two major isotopic forms of the compound.

In mass spectrometry, after the initial ionization to form the molecular ion (M⁺˙), the ion undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides a roadmap to the molecule's structure. For this compound, several fragmentation pathways can be predicted based on established chemical principles.

A primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this molecule, this would involve the loss of a methyl radical (•CH₃) from the N-methyl group. Another predictable fragmentation is the loss of the bromine atom (•Br), a common cleavage for organobromine compounds. Subsequent fragmentation could involve the rupture of the thiazole ring itself, leading to various smaller charged fragments.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragmentation Process Lost Fragment Resulting Fragment Ion Structure Theoretical m/z (for ⁷⁹Br)
Ionization - [C₄H₆BrN₂S]⁺˙ 195
α-Cleavage •CH₃ [C₃H₃BrN₂S]⁺ 180
Halogen Loss •Br [C₄H₆N₂S]⁺ 116
Ring Cleavage + H transfer •SCN [C₃H₆BrN]⁺˙ 151

This interactive table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The thiazole ring is a heterocyclic aromatic system, which gives rise to characteristic π → π* transitions. The presence of substituents like the bromo group (an auxochrome) and the N-methylamino group (a powerful auxochrome) on the thiazole ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to the unsubstituted thiazole parent molecule, which absorbs around 235 nm. nist.gov Additionally, the non-bonding electrons on the nitrogen and sulfur atoms can lead to n → π* transitions, which are typically weaker and may be observed at longer wavelengths. Studies on similar 2-aminothiazoline systems have noted absorption cut-offs around 285 nm. researchgate.net

Table 3: Typical Electronic Transitions in Substituted Thiazole Systems

Transition Type Orbitals Involved Expected Wavelength Region Intensity
π → π* Pi bonding to pi anti-bonding 200-300 nm High

This interactive table summarizes the types of electronic transitions anticipated for this class of compounds.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. mdpi.com These computational methods can predict optimized molecular geometries, vibrational frequencies, and electronic characteristics with high accuracy. researchgate.netmdpi.com

For this compound, DFT calculations could provide:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is crucial for understanding intermolecular interactions.

Spectroscopic Prediction: Simulating IR, NMR, and UV-Vis spectra to aid in the interpretation of experimental data. scielo.org.za

Computational studies on related benzothiazole (B30560) derivatives have successfully used these methods to analyze charge distribution, polarizability, and reactivity, demonstrating the utility of this approach for understanding complex heterocyclic systems. mdpi.com

Table 4: Information Obtainable from Quantum Chemical Studies

Computational Method Property/Information Significance
DFT Geometry Optimization Bond lengths, bond angles Provides the most stable 3D structure.
HOMO-LUMO Analysis Energy gap, orbital distribution Indicates chemical reactivity and electronic transition character. nih.gov
Molecular Electrostatic Potential (MEP) Charge distribution map Predicts sites for electrophilic and nucleophilic attack.

This interactive table highlights the key insights that can be gained from computational analysis of the title compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G, would be utilized to determine its most stable three-dimensional arrangement, known as the optimized geometry. mgesjournals.comresearchgate.net This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found.

The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related thiazole derivative, the geometry was optimized using the B3LYP/6-31G method to understand these structural parameters. mgesjournals.com The optimized geometry is crucial as it forms the basis for all further computational analyses, including vibrational frequencies and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

ParameterBond/AnglePredicted Value
Bond Length (Å)C2-N31.32
C4-C51.35
C4-Br1.88
N3-C(methyl)1.45
Bond Angle (°)N3-C2-S1115.0
C5-C4-Br128.5
Dihedral Angle (°)H-C(methyl)-N3-C2180.0 (trans)

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a published computational study of this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Computational studies on thiazole derivatives have shown that the HOMO-LUMO gap can explain the charge transfer interactions within the molecule. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amino nitrogen, while the LUMO would likely be distributed across the C=N bond and the bromine atom.

Mulliken charge distribution analysis, another output of DFT calculations, provides insight into the partial atomic charges on each atom in the molecule. This information helps in identifying the electrophilic and nucleophilic sites. In the case of the target molecule, the nitrogen atoms and the sulfur atom are expected to carry negative charges, making them nucleophilic centers, while the carbon attached to the bromine and the methyl carbon are likely to be electrophilic.

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. In a study on a complex thiazole derivative, the calculated vibrational wavenumbers were compared with experimental FTIR data to confirm the molecular structure. mgesjournals.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. This is particularly useful for assigning peaks in experimental NMR spectra. For example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the ¹H-NMR spectrum showed a characteristic singlet for the NH₂ group, and the ¹³C-NMR spectrum displayed signals for the thiazole and phenyl carbons in expected regions. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of the N-methyl group introduces a degree of rotational freedom around the C2-N(amine) bond. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of the molecule as a function of the dihedral angle of the methyl group relative to the thiazole ring, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For related amide-thiazole structures, the orientation of substituents relative to the thiazole ring has been shown to be influenced by intramolecular hydrogen bonding and steric effects. researchgate.netresearchgate.net It is likely that the most stable conformation of this compound would have the methyl group oriented to minimize steric hindrance with the rest of the molecule.

X-ray Crystallography of Related this compound Derivatives for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related structures provides valuable insights into its likely solid-state packing and intermolecular interactions.

For example, the crystal structure of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol reveals a dihedral angle between the thiazole and phenolic rings, influenced by steric factors. researchgate.net It also shows the presence of intramolecular hydrogen bonds and short intermolecular contacts involving the bromine atom. researchgate.net Similarly, studies on N-(4-bromobutanoyl)-N'-(tolyl)thioureas show how these molecules form dimers in the solid state through intermolecular hydrogen bonds. researchgate.net

Based on these related structures, it can be inferred that in the solid state, this compound would likely exhibit a planar thiazole ring. The molecular packing would be influenced by a combination of van der Waals forces and potentially weaker N-H···N or N-H···S hydrogen bonds between adjacent molecules, leading to the formation of chains or dimeric structures. The bromine atom could also participate in halogen bonding interactions.

Structure Chemical Property Relationships in 4 Bromo N Methyl 1,3 Thiazol 2 Amine and Its Analogs

Electronic Effects of Bromine and N-Methyl Substituents on Thiazole (B1198619) Aromaticity

The aromaticity of the thiazole ring in 4-Bromo-N-methyl-1,3-thiazol-2-amine is modulated by the competing electronic effects of its substituents. The thiazole ring is considered aromatic due to the delocalization of six π-electrons. nih.gov The bromine atom at the C4 position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect tends to decrease the electron density of the thiazole ring, potentially reducing its aromatic character. Concurrently, the bromine atom can also participate in resonance by donating one of its lone pairs of electrons to the ring (+R effect), which would act to increase electron density. However, for halogens, the inductive effect generally outweighs the resonance effect. nih.gov

Conversely, the N-methylamino group at the C2 position is a potent electron-donating group. The nitrogen atom's lone pair readily participates in resonance with the thiazole ring (+R effect), significantly increasing the electron density, particularly at the C5 position. The methyl group attached to the nitrogen further enhances this electron-donating ability through a positive inductive effect (+I).

Steric Hindrance and Conformational Preferences Induced by the N-Methyl Group

The presence of the N-methyl group introduces significant steric bulk around the 2-amino position of the thiazole ring. This steric hindrance can influence the molecule's conformational preferences and its interactions with other molecules. The rotation around the C2-N bond may be restricted, leading to preferred rotational isomers (rotamers).

Theoretical and experimental studies on related N-alkylated 2-aminothiazoles and other heterocyclic systems have shown that the alkyl group can adopt specific orientations to minimize steric clashes with adjacent atoms or groups. nih.govrsc.org For this compound, the methyl group will likely orient itself to minimize interaction with the thiazole ring sulfur atom and the hydrogen atom at the C5 position. The precise conformational preferences can be determined through techniques like nuclear Overhauser effect (NOE) NMR spectroscopy or through computational modeling of the potential energy surface. nih.gov These conformational constraints can, in turn, affect the molecule's reactivity by shielding the amino group or influencing the approach of reagents.

Influence of Substituents on Reaction Selectivity and Yields

The substituents on the thiazole ring play a crucial role in directing the outcome of chemical reactions, a concept known as regioselectivity. libretexts.orgyoutube.com In electrophilic aromatic substitution reactions, the electron-donating N-methylamino group is a powerful activating and ortho-, para-directing group. However, in the context of the thiazole ring, the positions ortho and para to the amino group correspond to the C5 and C4 positions, respectively. Given that the C4 position is already occupied by a bromine atom, electrophilic attack would be strongly directed to the C5 position. nih.gov

The bromine atom at C4, being a deactivating group, would generally disfavor electrophilic attack. nih.gov However, its presence makes it a potential leaving group in nucleophilic aromatic substitution reactions or a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. nih.gov The success and yield of such reactions would be influenced by the electronic nature of the thiazole ring, which is made more electron-rich by the N-methylamino group.

Correlations between Molecular Structure and Spectroscopic Signatures

The structural features of this compound can be elucidated through various spectroscopic techniques, with each signal providing valuable information about the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton on the C5 position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the electronic effects of the adjacent bromine and the distant N-methylamino group. The N-methyl group will give rise to a singlet in the aliphatic region, and the N-H proton will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon atoms of the thiazole ring (C2, C4, and C5) will each produce distinct signals. The chemical shift of C4 will be significantly affected by the directly attached bromine atom. The C2 and C5 carbons will be influenced by the electron-donating N-methylamino group. The N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

N-H stretching of the secondary amine.

C-H stretching of the aromatic C5-H and the aliphatic N-methyl group.

C=N and C=C stretching vibrations within the thiazole ring.

C-N stretching of the amino group.

C-Br stretching, which typically appears in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 ions) will be a definitive feature, confirming the presence of a single bromine atom in the molecule. nist.gov Fragmentation patterns can provide further structural information.

A comprehensive analysis of these spectra allows for the unambiguous confirmation of the structure of this compound.

Theoretical Predictions of Chemical Reactivity and Stability

Computational chemistry provides powerful tools to predict the reactivity and stability of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to determine various molecular properties and reactivity descriptors.

Molecular Orbital Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating global and local reactivity indices.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm the C5 position as the most susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this molecule, the MEP map would likely show a region of high negative potential near the C5 position and the nitrogen atom of the amino group.

These theoretical predictions, when correlated with experimental findings, provide a comprehensive understanding of the chemical behavior of this compound.

Applications of 4 Bromo N Methyl 1,3 Thiazol 2 Amine in Advanced Organic Synthesis and Materials Science

4-Bromo-N-methyl-1,3-thiazol-2-amine as a Versatile Building Block in Multi-Step Organic Synthesis

The strategic placement of reactive sites on the thiazole (B1198619) ring of this compound makes it an ideal starting material for the construction of more complex molecular architectures. The bromine atom at the 4-position can readily participate in various cross-coupling reactions, while the N-methylamino group at the 2-position can be involved in cyclization and condensation reactions.

Precursor for the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound lends itself to the synthesis of a variety of fused and multi-ring heterocyclic systems. The bromo-substituent is a key functional group that allows for the introduction of various aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. chim.itorganic-chemistry.org These reactions are fundamental in creating complex molecular scaffolds.

For instance, the reaction of a related compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives has been shown to produce di-, tri-, and tetrathiazole moieties. mdpi.com This highlights the potential of bromo-thiazole derivatives to serve as platforms for building intricate, multi-heterocyclic structures. The N-methylamino group can also participate in cyclization reactions to form fused ring systems, such as imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry. nih.gov

A general approach to synthesizing fused-thiazole derivatives involves the reaction of epoxy-ketones with thiourea (B124793) or thioamide derivatives in acetic acid. nih.gov While not a direct application of the title compound, this methodology illustrates a pathway where a substituted aminothiazole could be incorporated into a fused system.

PrecursorReaction TypeResulting Heterocyclic SystemReference
2-Bromo-thiazole derivativeSuzuki-Miyaura CouplingAryl-substituted thiazole chim.itorganic-chemistry.org
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneCondensation/CyclizationDi-, Tri-, and Tetrathiazoles mdpi.com
AminothiazoleCyclization with α-haloketonesImidazo[2,1-b]thiazole nih.gov
Epoxy-ketone and ThioamideCyclocondensationFused-thiazole nih.gov

Intermediate in the Construction of Macrocycles and Cage Compounds

The development of macrocyclic and cage-like molecules is a burgeoning area of research, with applications ranging from molecular recognition to drug delivery. Thiazole-containing macrocycles are found in a number of natural products with potent biological activities. nih.govrsc.organu.edu.auanu.edu.au The synthesis of a simplified, thiazole-containing macrocycle of the anticancer agent Salarin C has been reported, demonstrating the utility of thiazole units in constructing such large ring systems. acs.org

While direct evidence for the use of this compound in the synthesis of macrocycles or cage compounds is not yet prevalent in the literature, its bifunctional nature makes it a promising candidate for such applications. The bromine atom can be utilized in intramolecular cross-coupling reactions to facilitate macrocyclization. The N-methylamino group can act as a point of attachment for linker units that can be subsequently cyclized. The rigidity of the thiazole ring can also impart conformational stability to the resulting macrocycle. rsc.org

Integration into Functional Materials and Responsive Systems

The electronic and structural properties of the thiazole ring make it an attractive component for the design of novel functional materials. The incorporation of this compound into larger systems can lead to materials with interesting optical, electronic, and responsive properties.

Development of Organic Dyes and Pigments with Thiazole Cores

Thiazole derivatives are known to be chromophoric and are used in the synthesis of various dyes. nih.gov Thiazole orange, for example, is a well-known fluorescent dye. nih.gov The extended π-system of the thiazole ring, which can be further extended through substitution at the 4-position via the bromo-substituent, is key to its color properties. The N-methylamino group can act as an auxochrome, modulating the color and photophysical properties of the resulting dye.

Research has shown that new reactive dyes based on thiazole derivatives can be synthesized and applied to cotton fabrics, exhibiting good color strength and fastness properties. researchgate.net Furthermore, decarboxylative bromination of a thiazole core followed by cross-coupling reactions has been used to create highly fluorescent conjugated products. researchgate.net This demonstrates the potential of bromo-thiazole compounds as intermediates for novel dye synthesis.

Thiazole Derivative TypeApplicationKey FeatureReference
Thiazole OrangeFluorescent Sensing'Turn-on' fluorescence nih.gov
Substituted ThiazolesReactive Dyes for TextilesGood color strength and fastness researchgate.net
Brominated ThiazolesFluorescent DyesTunable absorption and emission researchgate.net

Applications in Polymer Chemistry as Monomers or Cross-Linkers

Thiazole-containing polymers have been investigated for their electronic and thermal properties. arizona.educedarville.edu The bifunctionality of this compound makes it a potential monomer for polymerization reactions. The bromine atom and the amino group can both serve as handles for polymerization processes. For instance, the bromine can be used in polycondensation reactions like the Suzuki or Stille coupling to form conjugated polymers. nih.gov The amino group can react with diisocyanates to form polyureas or with other suitable comonomers. mdpi.com

The synthesis of thiazole-based polyurea derivatives has been reported, and these polymers have shown interesting thermal and morphological properties. mdpi.com Additionally, 2-aminothiazole (B372263) has been used as a monomer in chemical oxidative polymerization to produce poly(2-aminothiazole), which exhibits good thermal stability. mdpi.com Polymer-supported synthesis of aminothiazoles has also been explored, highlighting the versatility of these compounds in polymer chemistry. rsc.org

Exploration in Organic Electronics and Optoelectronic Materials (e.g., charge transport, luminescence)

The electron-rich nature of the thiazole ring makes it a suitable component for organic electronic materials. Thiazole-based materials have been explored for applications in organic light-emitting diodes (OLEDs), solar cells, and as charge transport materials. mdpi.comresearchgate.net The introduction of a bromine atom allows for further functionalization to fine-tune the electronic properties of the material.

Thiazole and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers have been investigated for their luminescent applications. mdpi.comresearchgate.net The intrinsic fluorescence of the thiazole unit is a key property in this context. scientificarchives.com The luminescence can be tuned by modifying the substituents on the thiazole ring. While specific research on the luminescent properties of this compound is limited, the general class of functionalized thiazoles shows promise. For example, thiazolo[5,4-d]thiazole (B1587360), a fused thiazole system, is a planar, rigid, and conjugated molecule that has been widely exploited in organic electronics and solar cells due to its appealing fluorescent properties. mdpi.com

The charge transport properties of thiazole-containing polymers have also been a subject of study, with the aim of understanding the role of the heteroatoms in the conduction pathway. arizona.edu The ability to create well-defined, conjugated polymers from brominated thiazole monomers opens up possibilities for designing new materials with tailored charge transport characteristics.

Material TypeApplication AreaRelevant PropertyReference
Thiazole-based MOFsLuminescent SensingTunable Luminescence mdpi.comresearchgate.net
Thiazolo[5,4-d]thiazoleOrganic Electronics, Solar CellsFluorescence, Rigidity mdpi.com
Thiazole-based PolymersCharge TransportElectrical Conduction arizona.edu

Role as Ligands in Coordination Chemistry and Catalysis

The coordination chemistry of thiazole-derived compounds is rich and varied, primarily due to the versatile coordination ability of the nitrogen and sulfur atoms within the heterocyclic ring. researchgate.net These atoms can act as donor sites, forming stable complexes with a wide range of transition metal ions. nih.gov The specific substituents on the thiazole ring play a crucial role in modulating the electronic properties and steric environment of the resulting metal complex, thereby tuning its function.

In the case of this compound, the molecule offers multiple potential coordination sites: the endocyclic nitrogen atom (N3) and the exocyclic nitrogen of the N-methylamino group. This allows it to act as a monodentate or a bidentate chelating ligand, forming stable ring structures with metal centers. The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the thiazole ring creates a unique electronic profile that can influence the stability and reactivity of its metal complexes.

Design of Metal-Organic Frameworks (MOFs) Incorporating Thiazole Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. Thiazole-based ligands are increasingly explored for MOF synthesis due to their rigidity, inherent functionality, and multiple coordination sites. rsc.orgrsc.org

While this compound has not been explicitly documented as a primary linker in published MOF structures, its structural motifs suggest it is a promising candidate. The nitrogen atoms in the thiazole ring and the amino group can coordinate with metal centers to form the nodes of a framework. acs.orgnih.gov Furthermore, the bromine atom at the C4 position provides a valuable site for post-synthetic modification, where additional functional groups could be introduced after the initial MOF is formed, allowing for the fine-tuning of the framework's properties.

Research on related thiazole-containing linkers, particularly those based on the rigid and highly fluorescent thiazolo[5,4-d]thiazole (TTZ) core, demonstrates the potential of this class of compounds. rsc.org These linkers are typically functionalized with pyridyl or carboxylate groups to facilitate the construction of robust, porous frameworks. rsc.org These TTZ-based MOFs have shown remarkable characteristics applicable to catalysis and sensing. rsc.orgrsc.org For instance, a zinc-based MOF, MOF-LS10, constructed with a di-pyridyl-functionalized thiazolo[5,4-d]thiazole ligand, exhibits permanent porosity and acts as a versatile heterogeneous catalyst for both CO2 cycloaddition and photocatalytic coupling reactions. acs.org

Table 1: Examples of Metal-Organic Frameworks Based on Thiazole-Containing Ligands

MOF NameMetal Ion(s)Thiazole-Based LigandKey Properties & Applications
MOF-LS10Zn(II)2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ)Permanent porosity, photocatalytic activity; catalyzes CO2 cycloaddition and benzylamine (B48309) coupling. acs.org
Zr-MOFZr(IV)Thiazolo[5,4-d]thiazole bicarboxylateHigh chemical and thermal stability, exceptional optical properties for fluorescence bioimaging. rsc.orgresearchgate.net
IUST-2Zn(II)2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ)Strong affinity for heavy metals; efficient removal of Pb²⁺ and Hg²⁺ ions from water.

This table presents data for related thiazole compounds to illustrate the potential applications for frameworks incorporating the this compound scaffold.

Development of Novel Catalysts for Organic Transformations

The ability of thiazole derivatives to form stable complexes with transition metals makes them excellent ligands for homogeneous and heterogeneous catalysis. researchgate.net The ligand plays a critical role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic transformation. nih.gov Metal complexes incorporating aminothiazole ligands have been synthesized and evaluated for a range of applications. nih.govresearchgate.net

For this compound, coordination to a metal center (e.g., copper, palladium, iridium) could generate catalysts for various organic reactions. researchgate.netmdpi.com The N,N-bidentate chelation potential would form a stable five-membered ring with the metal, creating a catalytically active species. The electronic nature of the ligand, influenced by the bromo and methylamino substituents, directly impacts the Lewis acidity and redox potential of the metal center, which is key to catalytic performance.

For example, copper(II) complexes with 2-aminobenzothiazole (B30445) have been successfully used as pre-catalysts for azide-alkyne cycloaddition (CuAAC) "click" reactions, proceeding with high efficiency in water. mdpi.com In other work, iridium complexes containing chiral phosphine-thiazole ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of alkenes, achieving excellent enantioselectivity. researchgate.net Additionally, visible-light-driven photocatalysis can utilize metal complexes that generate reactive radical species through ligand-to-metal charge transfer, a process where thiazole-containing substrates have shown robust reactivity. acs.orgacs.org

Table 2: Representative Catalytic Transformations Using Thiazole-Based Ligands

Metal CenterThiazole Ligand TypeReaction CatalyzedKey Findings
Copper(I)2-AminobenzothiazoleAzide-Alkyne Cycloaddition (Click Chemistry)Regioselective formation of 1,4-disubstituted-1,2,3-triazoles in water with excellent yields. mdpi.com
Iridium(I)Chiral Bidentate Phosphine-ThiazolesAsymmetric Hydrogenation of Aryl AlkenesHigh activity and excellent enantioselectivities, tunable by modifying ligand substituents. researchgate.net
Palladium(II)Functionalized IsothiazolesCross-Coupling Reactions (e.g., Suzuki, Heck)High catalytic activity in aqueous media, allowing for catalyst reuse and greener synthesis. researchgate.net
Lanthanum(III)Substrate-based interactionOxidative Dehydrogenative LactonizationLanthanum bromide catalyzes a cascade reaction involving a thiazole-containing substrate under visible light. acs.org

This table showcases catalytic systems with related thiazole ligands, indicating the types of transformations where a catalyst derived from this compound could be applied.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-N-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-bromoketones or bromo-substituted precursors. Key steps include:

  • Cyclization : Reacting 2-amino-4-bromothiazole with methyl iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product.
    Optimization : Adjusting stoichiometry of methylating agents and reaction time minimizes byproducts like di-methylated derivatives. Monitoring via TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : The N-methyl group resonates at ~3.0 ppm (¹H), while the thiazole ring protons appear as singlets between 6.5–7.5 ppm. The bromine atom deshields adjacent carbons, visible at ~150 ppm (C-4) in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 193.07 (M⁺) confirm the molecular formula (C₄H₅BrN₂S) .
  • IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) validate functional groups .

Q. How does the N-methyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer : The N-methyl group enhances lipophilicity, improving membrane permeability in biological assays. It also reduces hydrogen-bonding capacity, which can be leveraged to fine-tune interactions with enzyme active sites (e.g., kinases or antimicrobial targets). Comparative studies with non-methylated analogs show altered IC₅₀ values in cytotoxicity assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer :

  • Crystallization : Slow evaporation of DCM/methanol solutions yields single crystals.
  • Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.
  • Refinement : SHELXL (via OLEX2 GUI) refines positional parameters, accounting for bromine’s anomalous scattering. Disordered methyl groups are modeled with isotropic thermal parameters .
    Case Study : A 2023 study resolved conflicting NMR assignments for a methyl-thiazole derivative by confirming bond angles and torsional strain via crystallography .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance electrophilicity, which may reconcile discrepancies in anticancer activity .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict charge distribution and nucleophilic attack sites, guiding synthetic modifications .

Q. How can computational tools predict the compound’s suitability for material science applications?

Methodological Answer :

  • Electronic Properties : DFT (Gaussian 16) calculates HOMO/LUMO gaps (~4.2 eV), suggesting potential as an electron-transport layer in OLEDs .
  • Solubility Prediction : COSMO-RS simulations in water and DMSO correlate with experimental logP values (1.8 ± 0.2), aiding formulation for optoelectronic coatings .

Q. What mechanistic insights explain its role in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer : The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form aryl-palladium intermediates. Key factors:

  • Ligand Effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination.
  • Solvent Optimization : Dioxane/water mixtures (4:1) enhance coupling efficiency with boronic acids (yields >85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.